Cas no 1805366-58-8 (2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine)

2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine
-
- インチ: 1S/C7H2BrF3N2/c8-6-4(9)1-3(2-12)5(13-6)7(10)11/h1,7H
- InChIKey: WLSLSQVDAZTYBJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=C(C#N)C(C(F)F)=N1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 227
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 36.7
2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029062080-1g |
2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine |
1805366-58-8 | 97% | 1g |
$1,445.30 | 2022-04-01 |
2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine 関連文献
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
7. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridineに関する追加情報
2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine: A Comprehensive Overview
The compound 2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine, with the CAS number 1805366-58-8, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and agrochemical research. This compound is characterized by its unique pyridine ring structure, which is substituted with a bromine atom at position 2, a cyano group at position 5, a difluoromethyl group at position 6, and a fluorine atom at position 3. These substituents confer the molecule with distinctive electronic and steric properties, making it a valuable building block for various applications.
The synthesis of 2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine involves a series of carefully designed organic reactions. The starting material is typically a pyridine derivative, which undergoes substitution reactions to introduce the desired functional groups. The bromination at position 2 is achieved through a Sandmeyer-type reaction or electrophilic substitution, while the cyano group at position 5 is introduced via a nucleophilic substitution or cyanation process. The difluoromethyl group at position 6 is added using fluorination techniques, such as the use of difluoroalkylating agents under specific conditions. The fluorination at position 3 is accomplished through directed metallation or electrophilic fluorination methods. These steps highlight the complexity and precision required in the synthesis of this compound.
Recent studies have demonstrated that 2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine exhibits remarkable biological activity, particularly in the context of enzyme inhibition and receptor modulation. For instance, researchers have reported that this compound acts as a potent inhibitor of certain kinases involved in cancer cell proliferation. The presence of electron-withdrawing groups such as cyano and fluorine atoms enhances the molecule's ability to interact with target proteins through hydrogen bonding and π–π interactions. Additionally, the difluoromethyl group contributes to the molecule's lipophilicity, improving its bioavailability and pharmacokinetic properties.
In the realm of materials science, 2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine has been explored as a precursor for advanced materials such as conductive polymers and metal-organic frameworks (MOFs). The bromine atom serves as a reactive site for polymerization or coordination with metal ions, enabling the formation of highly ordered structures with tailored electronic properties. For example, this compound has been used to synthesize MOFs with high surface area and porosity, which are promising candidates for gas storage and catalysis applications.
The agricultural sector has also benefited from the unique properties of 2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine. Recent research has shown that this compound exhibits potent insecticidal activity against various agricultural pests. Its ability to disrupt insect nervous systems through interference with ion channels makes it a potential candidate for developing eco-friendly pesticides. Furthermore, the fluorinated substituents enhance the compound's stability under environmental conditions, reducing its degradation rate and improving its efficacy in field applications.
In terms of environmental impact, studies have been conducted to assess the biodegradation and toxicity of 2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine. Initial findings suggest that this compound undergoes slow biodegradation under aerobic conditions due to its recalcitrant structure. However, its toxicity profile indicates low acute toxicity to aquatic organisms when used at recommended application rates. These results underscore the importance of responsible use and disposal practices to minimize environmental risks associated with this compound.
The integration of computational chemistry tools has significantly advanced our understanding of 2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine's properties. Quantum mechanical calculations have provided insights into its electronic structure, revealing that the cyano group acts as an electron-withdrawing substituent that stabilizes certain reactive intermediates during chemical transformations. Similarly, molecular dynamics simulations have shed light on its conformational flexibility and binding affinity towards target molecules. These computational studies complement experimental findings and guide further optimization of the compound for specific applications.
In conclusion, 2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine, with CAS number 1805366-58-8, represents a versatile platform for exploring diverse chemical functionalities across multiple disciplines. Its unique combination of substituents endows it with exceptional electronic and steric properties, making it an invaluable tool in drug discovery, materials science, and agrochemical development. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in advancing modern chemistry.
1805366-58-8 (2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine) 関連製品
- 1094369-57-9(4-(4-Fluorophenoxy)pyridine-2-carboxylic acid)
- 2003420-41-3(2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid)
- 125764-79-6(4-isocyanopyridine)
- 2228534-13-0(1-(4-cyclopentyl-2-methylbutan-2-yl)cyclopropan-1-amine)
- 93368-76-4(2-(azidomethyl)-1,3,5-trimethylbenzene)
- 2755722-92-8(3-bromo-N-isopropyl-2,6-dimethoxybenzamide)
- 1426958-41-9(5-Bromo-2-methanesulfonylphenol)
- 1798541-65-7(N-(2-acetamidophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2228152-21-2(methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate)
- 2028993-27-1(2H-Pyran-3-sulfonyl chloride, tetrahydro-6-methyl-)




